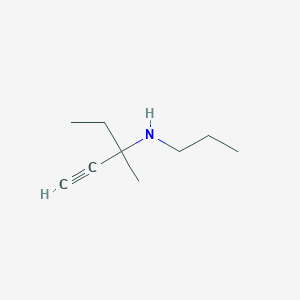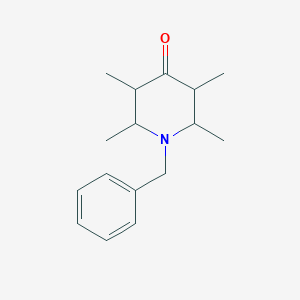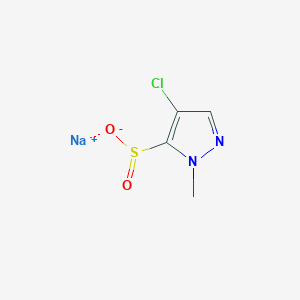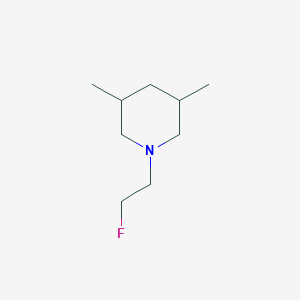![molecular formula C13H17NO3 B13189060 4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
4-[(3,5-Dimethylbenzoyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylbenzamido)butanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dimethylbenzamido group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylbenzamido)butanoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with butanoic acid derivatives. One common method is the amidation reaction, where 3,5-dimethylbenzoic acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of 4-(3,5-dimethylbenzamido)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(3,5-Dimethylbenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamido derivatives.
科学研究应用
4-(3,5-Dimethylbenzamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-(3,5-dimethylbenzamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit histone deacetylases (HDACs), resulting in altered gene expression and induction of apoptosis in cancer cells .
相似化合物的比较
4-Benzamidobutanoic acid: Similar structure but with a benzamido group instead of a 3,5-dimethylbenzamido group.
4-(2,5-Dimethoxyphenyl)butanoic acid: Contains a 2,5-dimethoxyphenyl group instead of a 3,5-dimethylbenzamido group.
Uniqueness: 4-(3,5-Dimethylbenzamido)butanoic acid is unique due to the presence of the 3,5-dimethylbenzamido group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
4-[(3,5-dimethylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-6-10(2)8-11(7-9)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
InChI 键 |
SGYRUHFWKUSLIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
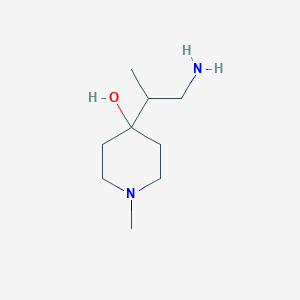
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
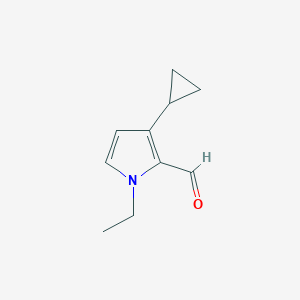
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
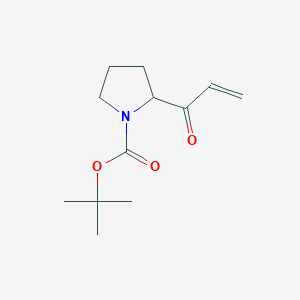
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
